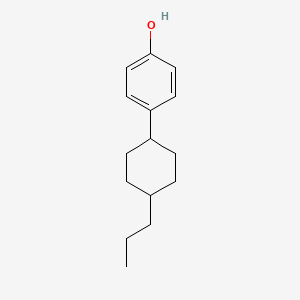

4-(trans-4-Propylcyclohexyl)phenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context in Contemporary Chemical Science

4-(trans-4-Propylcyclohexyl)phenol (B1630764) is an organic compound that is emerging as a significant molecule in modern chemical research. Its structure, featuring a phenol (B47542) group attached to a propylcyclohexyl substituent, gives it a unique combination of properties that make it a valuable intermediate in various applications. smolecule.comguidechem.com This compound, with the molecular formula C15H22O, is particularly noted for its use in the synthesis of advanced materials, including liquid crystals and specialized polymers. smolecule.comwarshel.com

The contemporary relevance of this compound lies in its role as a building block for creating more complex molecules with tailored properties. smolecule.com Its bifunctional nature, possessing both a hydrophilic phenol group and a hydrophobic propylcyclohexyl group, allows for its incorporation into diverse chemical structures. This has led to its application in the formulation of liquid crystal displays, where it contributes to the stability of liquid crystal phases. smolecule.com Furthermore, it is utilized in polymer chemistry to enhance the thermal and mechanical properties of polymers. smolecule.com

Historical Perspective of Phenol Derivatives in Specialized Applications

The study of phenol (B47542) and its derivatives has a rich history, dating back to the 19th century. Initially extracted from coal tar, phenol was recognized for its antiseptic properties. A pivotal moment in the history of phenol derivatives was the invention of Bakelite in 1907, the first commercially successful synthetic plastic, created from the reaction of phenol and formaldehyde. This discovery opened up the vast field of polymer chemistry and materials science.

Over time, research evolved from simple extraction to understanding the reactivity and potential for substitution on the phenol ring, leading to the synthesis of a wide array of derivatives with specific applications. In the realm of liquid crystals, the discovery of mesophases in cholesteryl benzoate (B1203000) by Friedrich Reinitzer in 1888 marked the beginning of a new field of study. nih.govethw.org Subsequently, many liquid crystal materials have been based on benzene (B151609) derivatives. utar.edu.my The development of compounds like 4-(trans-4-Propylcyclohexyl)phenol (B1630764) represents a continuation of this trend, where specific alkyl and cycloalkyl substitutions on a phenolic core are designed to induce or enhance liquid crystalline properties. The synthesis of such specialized phenol derivatives is often achieved through methods like the alkylation of phenol. researchgate.net

Scope and Objectives of the Research Investigation

Strategic Approaches to Chemical Synthesis

The synthesis of this compound can be achieved through several strategic routes, each offering distinct advantages depending on the desired scale and purity. These methods range from direct construction of the molecule to its formation from advanced precursors or as a component within larger macromolecular structures.

Direct Alkylation Routes to this compound

Direct alkylation represents a primary route for synthesizing this compound and its analogues. This electrophilic aromatic substitution reaction typically involves the alkylation of phenol with a suitable propylcyclohexyl-containing reagent, such as trans-4-propylcyclohexanol, in the presence of an acid catalyst. While traditional liquid acid catalysts like sulfuric acid can be used, significant research has focused on more environmentally benign solid acid catalysts. These include large-pore zeolites and sulfonic acid resins, which facilitate the reaction and simplify product purification. The reaction proceeds via the formation of a cyclohexyl carbocation, which then attacks the electron-rich phenol ring, yielding a mixture of ortho and para substituted products. Reaction conditions are optimized to favor the formation of the desired para-isomer, this compound.

Selective Hydrogenation Techniques for Phenolic Precursors

Selective hydrogenation offers an alternative pathway, starting from various phenolic precursors. This technique is particularly important for producing related intermediates like 4-(4-propylcyclohexyl)cyclohexanone from the phenol itself. smolecule.com In this context, the selective hydrogenation of the phenol's aromatic ring is a critical step. For instance, a multi-step synthesis can produce cis-trans mixed 4-(4'-n-propylcyclohexyl)cyclohexanol through a final catalytic hydrogenation step of the corresponding phenol. google.com The choice of catalyst is paramount to achieving high selectivity. Palladium-based catalysts are often employed for the selective hydrogenation of phenols to their corresponding cyclohexanones, which are key intermediates in many industrial processes. researchgate.netnih.gov

Polymerization-Based Synthesis and Incorporation into Macromolecular Architectures

This compound is a valuable building block in polymer chemistry, where it can be incorporated into macromolecular architectures to impart specific properties, such as those desired for liquid crystal (LC) alignment layers. smolecule.comresearchgate.net

Two primary strategies are used for this incorporation:

Grafting onto a Polymer Backbone: A common method involves the chemical modification of a pre-existing polymer. For example, poly(4-chloromethylstyrene) (PCMS) can be synthesized via free-radical polymerization. Subsequently, this compound is grafted onto the PCMS backbone through a substitution reaction, typically in the presence of a base like potassium carbonate. mdpi.comnih.gov This results in polystyrene derivatives with the phenol moiety attached as a side chain. researchgate.netmdpi.comresearchgate.netnih.gov

Monomer Synthesis and Subsequent Polymerization: An alternative route involves first modifying the this compound molecule to create a polymerizable monomer. This is often achieved through a Williamson ether synthesis, where the phenolic hydroxyl group reacts with a compound containing both a leaving group (like a halogen) and a polymerizable functional group (like a double or triple bond). tandfonline.comcore.ac.uk For example, reacting the phenol with 6-bromohexanol creates a monomer that can be used in the synthesis of liquid crystal polymer networks. tandfonline.com Similarly, it can be used to synthesize novel liquid crystal epoxides. jbnu.ac.kr

These polymerization techniques allow for the creation of copolymers with tailored thermal and mechanical properties. smolecule.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Hydrogenation Mechanisms and Catalyst Optimization for Cyclohexanone (B45756) Analogues

The selective hydrogenation of phenols to cyclohexanones is a challenging but industrially significant reaction. researchgate.netresearchgate.net The process is generally understood to occur on the surface of a heterogeneous catalyst, most commonly based on palladium or platinum. nih.govbohrium.com

The proposed mechanism involves several key steps:

Adsorption: The phenol molecule adsorbs onto the active metal sites of the catalyst. This interaction involves the π-electrons of the aromatic ring and the d-orbitals of the metal, which decreases the aromaticity of the phenol and activates it for hydrogenation. researchgate.netosti.gov

Partial Hydrogenation: Activated hydrogen, also adsorbed on the catalyst surface, is transferred to the benzene (B151609) ring. osti.gov The reaction proceeds through a partial hydrogenation to form a cyclohexenol (B1201834) (enol) intermediate. osti.gov

Isomerization: The enol intermediate is unstable and rapidly isomerizes to the more stable keto form, yielding the cyclohexanone product. osti.gov

Desorption/Over-reduction: The cyclohexanone can then either desorb from the catalyst surface or undergo further hydrogenation to form the corresponding cyclohexanol (B46403). osti.gov

Controlling the selectivity to prevent the over-reduction to cyclohexanol is the primary challenge. nih.gov Catalyst optimization is key to achieving high selectivity for the desired cyclohexanone.

Interactive Table: Catalyst Systems for Selective Hydrogenation of Phenolic Precursors Select a catalyst system from the dropdown menu to see detailed findings on its performance in the selective hydrogenation of phenolic precursors to cyclohexanone analogues.

Pathways of Polymerization and Copolymer Formation

The incorporation of this compound into polymer structures follows well-defined reaction pathways. When grafting the phenol onto a polymer like poly(4-chloromethylstyrene) (PCMS), the pathway is a classic nucleophilic substitution (specifically, a Williamson ether synthesis). mdpi.comnih.gov The phenoxide ion, generated by reacting the phenol with a base such as potassium carbonate, acts as a nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the styrene (B11656) monomer unit, displacing the chloride ion and forming a stable ether linkage. This effectively attaches the 4-(trans-4-propylcyclohexyl)phenoxymethyl group as a side chain on the polystyrene backbone. researchgate.netmdpi.comnih.gov By controlling the molar ratio of the phenol to the reactive sites on the polymer, copolymers with varying degrees of substitution can be synthesized. nih.govnih.gov

Interactive Table: Synthesis of Polystyrene Derivatives Select a polymer from the dropdown menu to view the specific reactants and conditions used for its synthesis.

Exploration of Oxidation and Reduction Reaction Mechanisms

The oxidation and reduction of phenols are fundamental transformations in organic synthesis. In the context of this compound, these reactions are employed to introduce new functional groups or to modify the existing ones, leading to precursors for various applications.

Oxidation of Phenols: The oxidation of phenols can lead to the formation of quinones. For instance, the oxidation of phenol with chromic acid yields benzoquinone, a conjugated diketone. In the presence of air, phenols can slowly oxidize, resulting in dark-colored mixtures containing quinones. doubtnut.com

A significant application of the oxidation of substituted phenols is in the synthesis of cyclohexanones, which are key intermediates for liquid crystal materials. The selective hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol to the corresponding cyclohexanone can be achieved using a palladium-on-charcoal catalyst modified with sodium carbonate in a non-polar solvent. researchgate.net The efficiency of this conversion can be enhanced by dopants such as potassium and tin, which improve both the conversion rate and the selectivity towards the desired cyclohexanone derivative. researchgate.net

Reduction of Phenols: The reduction of phenols typically involves the removal of the hydroxyl group to form a benzene ring. A common method for this transformation is heating the phenol with zinc dust. doubtnut.com Another important reduction is the catalytic hydrogenation of the aromatic ring. For example, 4-(4'-propylbenzene)phenol can be hydrogenated using a Raney nickel catalyst under high pressure and temperature to produce 4-(4'-propylcyclohexyl)cyclohexanol. google.com

Atmospheric oxidation of related liquid crystal monomers has also been studied. For instance, the heterogeneous OH oxidation of compounds like 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene is initiated by ·OH addition to the aromatic rings and hydrogen abstraction from the alkyl groups, leading to various oxidized transformation products. researchgate.net

Nucleophilic Aromatic Substitution in Substituted Phenols

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The mechanism typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For SNAr reactions to occur on phenols, the hydroxyl group, which is an activating group, makes the ring electron-rich and thus generally resistant to nucleophilic attack. However, under certain conditions, such as the presence of strong electron-withdrawing groups or via novel activation strategies, SNAr can be achieved.

Recent studies have shown that SNAr reactions can proceed through concerted mechanisms, challenging the long-held two-step model. nih.gov Furthermore, a novel strategy involves the transient oxidation of a phenol to its corresponding phenoxyl radical. This radical acts as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution and enabling reactions on otherwise inert electron-rich halophenols. osti.gov

While direct SNAr on this compound is not commonly reported due to the electron-donating nature of the phenol, derivatization of the phenol to introduce better leaving groups or the use of advanced catalytic systems could potentially enable such transformations. The principles of SNAr are more frequently applied to precursors or derivatives where the aromatic ring is appropriately activated.

Esterification Reactions and Derivatives Formation

Esterification is a key reaction for synthesizing a wide array of derivatives from this compound, many of which are utilized in liquid crystal displays. This process typically involves the reaction of the phenol with a carboxylic acid or its derivative.

Common methods for esterification include:

Direct Esterification: Reacting the phenol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. smolecule.com

Using Acid Chlorides: Reacting the phenol with an acid chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl formed. epo.org

Carbodiimide-Mediated Coupling: Utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the phenol and a carboxylic acid. This method is often preferred for achieving high yields and purity.

A variety of ester derivatives have been synthesized using these methods. For example, 4-cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is synthesized by the esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with 4-cyano-3-fluorophenol. Similarly, reacting this compound with butanoic acid can produce butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester. smolecule.com

The choice of reactants and reaction conditions allows for the fine-tuning of the properties of the final ester, which is critical for their application in liquid crystal technologies.

| Derivative Name | Reactants | Reagents/Conditions | Reference |

| 4-(4-trans-propylcyclohexyl) phenol isonicotinate | Isonicotinic acid, 4-(trans-4-propylcyclohexyl) phenol | Thionyl chloride, Triethylamine, THF | rsc.org |

| 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate | 4-(trans-4-propylcyclohexyl)benzoic acid, 4-cyano-3-fluorophenol | DCC or EDCI | |

| trans-4-(trans-4'-propylcyclohexyl)cyclohexanecarboxylic acid-2-cyano-4-fluorophenyl ester | trans-4-(trans-4'-propylcyclohexyl)cyclohexanecarboxylic acid chloride, 2-Cyano-4-fluorophenol | Pyridine, Toluene | epo.org |

| Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | 4-propylcyclohexanecarboxylic acid, 4-(pentyloxy)phenol | DCC, DMAP, Dichloromethane |

Alkylation of Phenols: Mechanistic Insights

The alkylation of phenols is a classic example of electrophilic aromatic substitution (SEAr), where an alkyl group is introduced onto the aromatic ring. The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions.

The mechanism of phenol alkylation can proceed through different pathways depending on the alkylating agent and catalyst used. researchgate.net

Using Alkenes: When an alkene is used as the alkylating agent in the presence of an acid catalyst, the alkene is protonated to form a carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring.

Using Alcohols: With an alcohol as the alkylating agent, it is generally accepted that the alcohol is first dehydrated to form an alkene, which then proceeds as described above. pnnl.gov The direct reaction of the phenol with a protonated alcohol is not considered the main pathway for C-alkylation. In fact, the presence of the alcohol can inhibit the formation of the reactive electrophile from the alkene. pnnl.gov

A neutral-pathway mechanism has been proposed, involving the formation of a sulfonic ester between the olefin and a sulfonic acid catalyst, which then leads to O-alkylation or C-alkylation products. researchgate.net An ionic rearrangement mechanism can then describe the intramolecular migration of the alkyl group from the initially formed phenolic ether to the ring, leading to the C-alkylated phenols. researchgate.net

In the synthesis of this compound, a common starting material is phenol which is alkylated with a propylcyclohexyl moiety. The use of solid acid catalysts like zeolites (e.g., H-Mordenite, H-Beta) has been shown to be effective for the liquid-phase alkylation of phenol.

Synthesis of Advanced Derivatives and Precursors

The unique molecular structure of this compound makes it an excellent building block for the synthesis of more complex molecules with specific functionalities, such as reactive mesogens and components of hydrogen-bonded systems.

Reactive mesogens are liquid crystalline molecules containing a reactive group that allows them to be polymerized, forming highly ordered polymer networks. These materials are of great interest for applications in optical films and advanced displays.

This compound and its derivatives are often used as the mesogenic core in the synthesis of reactive mesogens. For instance, the phenol can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, via an alkyl spacer.

A general synthetic route involves the alkylation of this compound with a haloalcohol (e.g., 6-bromohexanol) to introduce a hydroxyl-terminated spacer. tandfonline.com This intermediate can then be further reacted to introduce the polymerizable moiety.

| Reactant 1 | Reactant 2 | Product | Eluent for Chromatography | Reference |

| trans-4-(4-Propylcyclohexyl)phenol | 6-Bromohexanol | 6-(4-(trans-4-Propylcyclohexyl)phenoxy)hexan-1-ol | CH₂Cl₂/MeOH (99:1) | tandfonline.com |

| trans-4-(4-Pentylcyclohexyl)phenol | 6-Bromohexanol | 6-(4-(trans-4-Pentylcyclohexyl)phenoxy)hexan-1-ol | CH₂Cl₂/MeOH (99:1) | tandfonline.com |

| trans-4-(4-Heptylcyclohexyl)phenol | 6-Bromohexanol | 6-(4-(trans-4-Heptylcyclohexyl)phenoxy)hexan-1-ol | CH₂Cl₂/MeOH (99:1) | tandfonline.com |

These reactive mesogens can be incorporated into polymer backbones. For example, polystyrene derivatives have been modified with 4-(trans-4-alkylcyclohexyl)phenol moieties to create comb-like polymers. nih.govresearchgate.net These polymers, containing liquid crystal precursors in their side chains, have been investigated for their ability to induce vertical alignment of liquid crystal molecules. nih.govresearchgate.net The synthesis involves the reaction of poly(4-chloromethylstyrene) with the corresponding 4-(trans-4-alkylcyclohexyl)phenol in the presence of a base like potassium carbonate. nih.gov

The phenolic hydroxyl group of this compound makes it an excellent hydrogen bond donor. This property is exploited in the formation of supramolecular structures, such as hydrogen-bonded liquid crystals and deep eutectic solvents.

In the context of liquid crystals, this compound can be part of a hydrogen-bonded complex. For instance, it can act as a hydrogen bond donor to a pyridine-based acceptor molecule. He et al. synthesized a proton acceptor, 4-(4-trans-propylcyclohexyl)phenol isonicotinate, which can form hydrogen-bonded complexes with acidic proton donors. rsc.org

The formation of these hydrogen-bonded systems often involves simply dissolving the donor and acceptor components in a suitable solvent, followed by evaporation of the solvent. rsc.org The resulting solid is then dried under vacuum.

The ability of the phenolic group to act as a hydrogen bond donor is influenced by substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the phenolic proton, leading to stronger hydrogen bonds. ipb.pt The design of these systems relies on the careful selection of complementary donor and acceptor molecules to achieve the desired self-assembly and material properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, cyclohexyl, and propyl protons are observed.

The aromatic protons typically appear as doublets in the downfield region of the spectrum, a result of their distinct electronic environments and coupling with neighboring protons. rsc.org The protons on the cyclohexyl ring and the propyl group produce a series of multiplets in the upfield region. The trans configuration of the cyclohexyl group can be confirmed by the coupling constants of the cyclohexyl protons. The chemical shifts of the phenolic hydroxyl proton can vary depending on factors like solvent and concentration. ucl.ac.uk

A representative ¹H NMR spectrum of a derivative, 4-(trans-4-propylcyclohexyl) phenol isonicotinate, shows characteristic signals that confirm its structure. rsc.org The terminal methyl protons of the propyl group appear as a triplet, while the methylene (B1212753) and methine protons of the cyclohexyl and propyl groups produce a series of multiplets. rsc.org The aromatic protons on the phenol and pyridine rings appear as distinct doublets. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Type | Chemical Shift (δ) in ppm (in CDCl₃) | Multiplicity |

| -(CH₂)₂CH ₃ | 0.90-0.94 | t |

| Methylene and Cyclohexane (B81311) Protons | 1.06-1.94 | m |

| Cyclohexane Methine Proton | 2.49-2.52 | t |

| -O-ArH - | 7.13-7.30 | dd |

| Pyridine Protons | 8.02-8.03 | d |

| Pyridine Protons | 8.86-8.90 | d |

Data sourced from a study on cinnamic-acid-derived hydrogen-bonded mesogens. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. savemyexams.com Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. savemyexams.comlibretexts.org

For this compound, the ¹³C NMR spectrum will show distinct peaks for the carbon atoms of the propyl group, the cyclohexyl ring, and the phenol ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org For instance, the carbon atom attached to the hydroxyl group (C-OH) will resonate at a lower field compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. docbrown.info Similarly, the carbons of the cyclohexyl and propyl groups will appear in the aliphatic region of the spectrum. rsc.org

The symmetry of the molecule plays a crucial role in the number of observed signals. For example, in the phenol ring of this compound, the two carbons ortho to the cyclohexyl group are equivalent, as are the two carbons meta to it, leading to fewer signals than the total number of carbon atoms. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Propyl (CH₃) | ~14 |

| Propyl (CH₂) | ~20-30 |

| Cyclohexyl (CH₂) | ~30-40 |

| Cyclohexyl (CH) | ~40-50 |

| Aromatic (C-C) | ~115-130 |

| Aromatic (C-OH) | ~150-160 |

Note: These are approximate ranges based on typical values for similar structures. pdx.edubhu.ac.in

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely used for the analysis of phenolic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net For the analysis of phenolic compounds, reversed-phase HPLC with a C18 column is commonly employed. The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. tandfonline.comscielo.br Detection is often achieved using a UV detector, as phenolic compounds typically absorb UV light. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.com This technique is particularly useful for identifying and quantifying trace amounts of compounds in complex matrices. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its structural confirmation. mdpi.com The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. matec-conferences.org Due to the polar nature of the hydroxyl group, phenolic compounds often require derivatization prior to GC-MS analysis to increase their volatility and thermal stability. nih.govuniroma1.it

Common derivatization strategies include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, and acylation. nih.govacs.org The choice of derivatizing agent depends on the specific compound and the desired analytical outcome. tandfonline.com For instance, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating agent for phenols. nih.gov

Once derivatized, the compounds are separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification. GC-MS can be operated in different modes, such as full scan or selected ion monitoring (SIM), to achieve either broad screening or targeted quantification with high sensitivity. researchgate.net

The successful analysis of phenolic compounds by chromatographic methods relies on the careful optimization of several parameters.

For HPLC , key factors to consider include:

Mobile Phase: The composition of the mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile, is critical for achieving good separation. tandfonline.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. scielo.br

Column Temperature: The column temperature can affect the viscosity of the mobile phase and the retention behavior of the analytes. tandfonline.com

Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. scielo.br

For GC-MS , optimization involves:

Derivatization: Selecting the appropriate derivatization reagent and optimizing the reaction conditions (e.g., temperature, time, solvent) is crucial for complete and reproducible derivatization. nih.govresearchgate.net

GC Column: The choice of GC column, in terms of its stationary phase and dimensions, will determine the separation efficiency. matec-conferences.orgoiv.int

Temperature Program: The oven temperature program, including the initial temperature, ramp rate, and final temperature, must be optimized to ensure good resolution of the target analytes. matec-conferences.orgoiv.int

Injector and Detector Parameters: The injector temperature and mode (e.g., splitless, pulsed-split) and the mass spectrometer parameters (e.g., ion source temperature, ionization energy) also need to be fine-tuned for optimal performance. oiv.intthermofisher.com

By systematically optimizing these conditions, analytical methods can be developed to provide accurate and reliable data for the characterization of this compound and its derivatives.

Vibrational Spectroscopy for Molecular Dynamics and Structure

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. By measuring the vibrations of bonds within a molecule, it provides a unique fingerprint, allowing for the identification of functional groups and the study of molecular conformations.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for analyzing both liquid and solid samples, often without requiring any special preparation. mt.comnih.gov The method works by measuring the absorption of an evanescent wave of infrared radiation that penetrates a small distance into the sample that is in direct contact with an internal reflection element, typically a diamond or germanium crystal. mt.com This makes it an ideal tool for acquiring the infrared spectrum of materials like this compound, which is a solid at room temperature. cymitquimica.comhaihangchem.com

The ATR-FTIR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the hydroxyl group (-OH), the phenyl ring, the cyclohexane ring, and the propyl chain.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This band is characteristic of the stretching vibration of the hydroxyl group (-OH) in the phenol moiety and is often broadened due to hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 3100-2800 cm⁻¹ region. Specifically, the stretching of C-H bonds on the phenyl ring typically occurs between 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl and cyclohexyl groups are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to several sharp bands in the 1650-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond in the phenol group is typically observed in the 1260-1180 cm⁻¹ range. researchgate.net

Ring Vibrations: The cyclohexane ring will exhibit characteristic deformation and rocking vibrations, though these may overlap with other signals in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic ATR-FTIR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenol |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 3000-2850 | C-H stretch | Propyl & Cyclohexyl |

| 1650-1450 | C=C stretch | Aromatic Ring |

| 1260-1180 | C-O stretch | Phenol |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. isric.org When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a diffraction pattern is produced, which acts as a fingerprint of the crystalline structure. isric.org Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice.

For a molecule like this compound, which is a white crystalline powder, XRD analysis would provide invaluable information. cymitquimica.comhaihangchem.com It would reveal how the molecules pack in the solid state, including the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that govern the crystal structure. This information is crucial for understanding the physical properties of the material and is a prerequisite for its application in liquid crystal devices. nii.ac.jp

While specific single-crystal XRD data for this compound is not detailed in the surveyed literature, the technique's application to related mesogenic compounds is well-documented. nii.ac.jprsc.org Such studies reveal how modifications to the molecular structure, such as changing the alkyl chain length or introducing different linking groups, can influence the crystalline and liquid crystalline phases. nii.ac.jp

Computational Chemistry for Spectroscopic Predictions

Computational chemistry provides a powerful theoretical framework for complementing and interpreting experimental spectroscopic data. By modeling molecules and their properties in silico, it is possible to predict spectra, assign vibrational modes, and gain a deeper understanding of molecular structure and behavior.

Density Functional Theory (DFT) has become a standard and highly effective method for predicting the vibrational spectra of molecules. researchgate.netetsu.edu DFT calculations, particularly using hybrid functionals like B3LYP, can accurately determine a molecule's optimized geometry and its corresponding vibrational frequencies. nih.govijaemr.comnih.gov

The process involves first finding the minimum energy structure of the this compound molecule. Then, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies often show a systematic deviation from experimental values due to the approximations inherent in the theory and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental FTIR or Raman spectra. nih.gov

The power of DFT lies in its ability to provide a complete vibrational analysis, assigning each calculated frequency to a specific motion of the atoms (e.g., stretching, bending, rocking). ijaemr.com This is invaluable for interpreting complex regions of an experimental spectrum where multiple vibrational modes may overlap. While specific DFT studies focused solely on this compound are not prevalent in the literature, the methodology is widely applied to phenols and their derivatives, demonstrating excellent agreement between theoretical and experimental spectra. ijaemr.com This approach is crucial for a definitive assignment of the ATR-FTIR spectrum and for understanding the molecule's dynamic behavior. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Correlations between Molecular Structure and Material Performance

The performance of materials derived from 4-(trans-4-propylcyclohexyl)phenol (B1630764) is intrinsically linked to its molecular structure. Subtle changes in its constituent parts can lead to dramatic shifts in macroscopic properties, a testament to the delicate balance of forces at the molecular level.

Influence of Alkyl Substituents on Liquid Crystalline Phase Behavior

In the synthesis of non-symmetric liquid crystal dimers, where a cholesteryl unit is linked to a 4-(trans-4-n-alkylcyclohexyl)phenoxy group, the length of the terminal alkyl chain significantly influences the resulting liquid crystal phases. tandfonline.com Research has shown that dimers with shorter terminal alkyl chains, such as the propyl group, tend to exhibit only a chiral nematic (N) mesophase. tandfonline.com This is in contrast to longer alkyl chains, which can promote the formation of more ordered smectic phases. The propyl group, in conjunction with a longer spacer, favors the formation of the N phase. tandfonline.com The specific length of the alkyl chain also has a profound effect on the isotropic temperature, with a noticeable odd-even effect being observed in some systems. researchgate.net

Steric Effects of Cyclohexyl Groups on Polymer Properties

The bulky and rigid nature of the cyclohexyl group in this compound introduces significant steric effects when this molecule is incorporated into polymer chains. These steric interactions can profoundly influence the properties of the resulting polymers.

In polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups, the cyclohexyl group plays a crucial role in determining the orientation of liquid crystal molecules on the polymer film surface. mdpi.comresearchgate.net The steric repulsion between the bulky cyclohexyl groups on the polymer and the liquid crystal molecules is a key factor in achieving vertical alignment of the liquid crystals. researchgate.net This steric effect, coupled with the inherent rigidity of the cyclohexyl ring, helps to create a surface that promotes a specific orientation of the liquid crystal molecules, a critical requirement for many display applications. researchgate.net

Furthermore, the steric bulk of the cyclohexyl group can impact the packing of polymer chains, which in turn affects properties such as density and solubility. smolecule.com The unique arrangement of the propylcyclohexyl group contributes to the specific physical and chemical properties that make these polymers valuable in various technological applications. smolecule.com

Impact of Alkyl Chain Length on Glass Transition Temperature in Polymer Derivatives

The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. arsdcollege.ac.in In polymer derivatives of 4-(trans-4-alkylcyclohexyl)phenol, the length of the alkyl chain has a demonstrable impact on the Tg.

A study on polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups revealed a clear trend. mdpi.com As the number of carbon atoms in the alkyl chain increased from two (ethyl) to four (butyl), the Tg of the homopolymers decreased. mdpi.com Specifically, the Tg of the polymer with the propyl side chain (PPCH) was situated between that of the ethyl (PECH) and butyl (PBCH) derivatives. mdpi.com This decrease in Tg with increasing alkyl chain length is attributed to an increase in the free volume of the polymer; the longer, more flexible alkyl chains create more space between the polymer backbones, allowing for greater segmental motion at lower temperatures. mdpi.comarsdcollege.ac.ingfzxb.org

However, this trend is not always linear. The same study observed that increasing the alkyl chain length from four to five carbons resulted in an increase in Tg. mdpi.com This highlights the complex interplay of factors, including chain flexibility and intermolecular interactions, that determine the glass transition temperature. arsdcollege.ac.ingfzxb.org The general principle remains that the length of the alkyl side chain is a key determinant of the Tg in these polymer systems. nih.gov

Molecular Engineering for Specific Applications

The tunability of the molecular structure of this compound and its derivatives allows for the precise engineering of materials with properties optimized for specific applications.

Design of Molecules for Vertical Liquid Crystal Orientation

Achieving a uniform vertical alignment of liquid crystal molecules is a primary objective in the design of various liquid crystal displays (LCDs). The chemical structure of the alignment layer plays a pivotal role in inducing this orientation. Polystyrene derivatives incorporating this compound have proven to be highly effective in this regard. mdpi.comresearchgate.netnih.gov

The key to their success lies in the similarity of the chemical structure of the polymer side chain to the liquid crystal molecules themselves. mdpi.comresearchgate.net By grafting the 4-(trans-4-propylcyclohexyl)phenoxymethyl group onto a polystyrene backbone, a surface is created that promotes vertical alignment through favorable intermolecular interactions and steric repulsion. mdpi.comresearchgate.net

Research has shown that a stable and uniform vertical orientation of liquid crystal molecules can be achieved with polystyrene derivatives containing these side groups. mdpi.comresearchgate.netnih.gov Notably, even a relatively low molar fraction of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side group (15 mol%) is sufficient to induce this alignment. mdpi.comresearchgate.netnih.gov Homopolymers with the propyl (PPCH), butyl (PBCH), and amyl (PAmCH) side chains also demonstrate this vertical alignment capability. mdpi.comresearchgate.netnih.gov The vertical orientation is strongly correlated with the water contact angle of the polymer film, with vertical alignment being observed for contact angles greater than approximately 81°. mdpi.comnih.gov This indicates that the surface energy of the polymer film, influenced by the chemical structure of the side chains, is a critical factor. researchgate.net

Tailoring Structural Features for Enhanced Thermal Stability and Optical Properties

The inherent structural features of this compound, namely the combination of a rigid cyclohexyl ring and an aromatic phenol (B47542) group, provide a foundation for creating materials with enhanced thermal stability and desirable optical properties.

The rigid-long shape of the molecule, a consequence of the trans-cyclohexyl ring, promotes strong intermolecular van der Waals forces. tandfonline.com This contributes to the formation of stable molecular arrangements, which is a prerequisite for high thermal stability. tandfonline.com In the context of liquid crystal polymers, this molecular ordering leads to favorable mechanical and thermal behavior. researchgate.net

Computational Modeling in Structure-Property Prediction

Computational modeling has become an indispensable tool in modern chemistry and materials science, offering profound insights into the relationship between molecular structure and macroscopic properties. By simulating molecular behavior, these methods accelerate the design of novel compounds with desired characteristics, reducing the need for extensive and time-consuming empirical experimentation. arxiv.org For complex molecules like this compound, computational approaches are crucial for predicting how structural modifications will influence both their material applications, such as liquid crystal behavior, and their biological interactions.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a compound with its biological activity or a specific material property. These models are built upon the principle that the structure of a molecule, defined by various physicochemical descriptors, dictates its functions. By establishing a mathematical relationship between these descriptors and an observed activity, QSAR models can predict the properties of new, untested compounds. dokumen.pub

In the context of phenols and their derivatives, QSAR models have been effectively used to predict a range of interactions. General QSAR models for phenols, for instance, have been developed to forecast their aquatic toxicity. These models often identify descriptors related to hydrophobicity, such as the logarithm of the partition coefficient (logP or log Kow), and various electrotopological properties as critical factors in predicting toxicity. nih.gov

For cyclohexylphenol derivatives specifically, QSAR approaches have been applied to predict their binding affinity to biological targets like cannabinoid receptors. This highlights the utility of QSAR in drug discovery and toxicology, where understanding a molecule's potential for biological interaction is paramount. The core structure of this compound, featuring a phenol head, a cyclohexyl ring, and a propyl tail, provides a basis for such modeling. Variations in the alkyl chain length or substitutions on the phenolic ring can be quantified by molecular descriptors to predict changes in biological activity.

Furthermore, as a member of the liquid crystal monomer (LCM) class of chemicals, its environmental fate and toxicity are of increasing interest. QSAR modeling has been applied to LCMs to understand their photochemical transformation and potential ecological risks. researchgate.net The predictive power of QSAR allows for the screening of related structures to identify those with more favorable environmental profiles or desired material properties, guiding the synthesis of next-generation liquid crystals. researchgate.net The synergy between computational prediction and experimental work accelerates the development of new materials with tailored properties for advanced applications.

Table 1: Key QSAR Descriptors and Their Significance

| Descriptor | Significance | Relevance to this compound |

| LogP / Log Kow | Represents the hydrophobicity of a molecule. | Influences membrane permeability, bioaccumulation potential, and interactions with hydrophobic regions of receptors or materials. nih.gov |

| Molecular Weight | The mass of the molecule. | Affects diffusion, transport properties, and can be correlated with the size of the molecule. |

| Electrotopological State (E-State) Indices | Describe the electronic and topological characteristics of atoms in a molecule. | Used to quantify the electronic accessibility and reactivity of different parts of the molecule, such as the phenolic hydroxyl group. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to hydrogen bonding potential and permeability across biological barriers. |

Electrostatic Potential (ESP) analysis is a computational method used to visualize the charge distribution within a molecule, providing critical insights into its reactivity. mdpi.com The ESP is mapped onto the electron density surface of a molecule, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net This visual map of charge distribution allows chemists to predict how a molecule will interact with other reagents, substrates, or biological receptors.

For phenolic compounds like this compound, the ESP map highlights specific reactive sites. The oxygen atom of the hydroxyl group and the π-system of the aromatic ring are typically regions of negative electrostatic potential, making them nucleophilic. Conversely, the hydrogen atom of the hydroxyl group displays a positive potential, rendering it electrophilic.

Studies on structurally similar liquid crystal monomers demonstrate the power of ESP in predicting reactivity and degradation pathways. researchgate.net For example, research on fluorinated LCMs containing cyclohexyl rings revealed that molecules with predominantly negative ESP regions were more vulnerable to electrophilic attack by reactive oxygen species in photocatalytic degradation. researchgate.net In contrast, a compound containing an electron-withdrawing methoxy (B1213986) group exhibited more positive ESP regions on its benzene (B151609) ring, reducing its nucleophilic reactivity and slowing its degradation. researchgate.net

This direct link between the calculated ESP distribution and observed chemical reactivity is fundamental to molecular design. By analyzing how modifications to the structure of this compound—such as adding substituents to the ring or altering the alkyl chain—change the ESP map, researchers can predict how these changes will affect the compound's reactivity. mdpi.com This predictive capability is invaluable for designing molecules with specific properties, whether it is to enhance stability in a material or to control interactions with a biological target. The ESP analysis, therefore, serves as a bridge between the molecular structure and its chemical behavior.

Applications and Performance in Advanced Materials Science

Liquid Crystal Display (LCD) Technologies

The distinct properties of 4-(trans-4-propylcyclohexyl)phenol (B1630764) have led to its application in the sophisticated field of liquid crystal display (LCD) technologies. Its role extends from stabilizing the crucial liquid crystal phases to controlling the precise alignment of liquid crystal molecules, which is fundamental to display functionality.

Stabilization of Liquid Crystal Phases in Display Formulations

The ability to maintain a stable liquid crystal phase over a wide range of operating temperatures is critical for the performance of an LCD. The compound this compound is utilized in liquid crystal formulations for its capacity to stabilize these phases. smolecule.com Its molecular structure facilitates favorable interactions with other liquid crystal molecules, helping to preserve the desired mesophase. Research into liquid crystalline epoxies has shown that incorporating phenylcyclohexyl (PCH) mesogenic moieties can lead to the formation of highly ordered and stable enantiotropic smectic phases. jbnu.ac.kr While not a direct study of the phenol (B47542) itself, this demonstrates the principle of using such structures to stabilize LC phases, which is crucial for preventing thermal degradation or undesired phase transitions during operation. jbnu.ac.kr

Control of Liquid Crystal Orientation and Alignment Layers

The precise orientation of liquid crystal molecules is paramount for the functioning of an LCD, as it dictates the display's optical properties, such as contrast and viewing angle. The surface of the alignment layer governs this orientation. Research has demonstrated that polymers incorporating this compound into their structure are effective as alignment layers.

A series of polystyrene derivatives were synthesized by modifying them with precursors of liquid crystal molecules, including this compound (PPCH). bohrium.comresearchgate.netnih.govmdpi.comresearchgate.net These studies aimed to investigate how polymer films that exhibit parts of a liquid crystal's molecular structure influence the orientation of liquid crystal molecules. bohrium.comresearchgate.netmdpi.comresearchgate.net It was discovered that homopolymers of 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted polystyrene (PPCH) could induce a stable and uniform vertical orientation of liquid crystal molecules in the fabricated cells. nih.govresearchgate.net This vertical alignment is associated with the surface energy of the polymer films; a vertical orientation was observed when the water contact angle on the films was higher than approximately 81°. researchgate.netnih.govresearchgate.net The chemical similarity between the alignment layer containing the propylcyclohexyl phenol moiety and the liquid crystal molecules is a decisive factor in achieving this vertical alignment. researchgate.net

Development of Anisotropic Materials for Optical Devices

Anisotropic materials, which exhibit different properties in different directions, are the cornerstone of many optical devices, including LCDs. The molecular structure of this compound makes it a valuable building block for such materials. nih.gov It has been used in the synthesis of reactive mesogens—molecules that can be polymerized to form liquid crystal polymers and networks that are both stable and transparent to UV light. tandfonline.comutwente.nl

For instance, this compound can be chemically modified, such as through a Williamson ether synthesis with 6-bromohexanol, to create a precursor that can then be transformed into a polymerizable acrylate (B77674). utwente.nl These monomers form the basis for creating new UV-stable and transparent optical materials. tandfonline.com Furthermore, derivatives like difluoro-[4-(trans-4-propylcyclohexyl)phenyl]-(3,4,5-trifluorophenyloxy)methane have been synthesized, which are themselves liquid crystal compounds with specific phase transition points, demonstrating the creation of novel anisotropic materials. epo.org

Polymer Science and Engineering

In the realm of polymer science, this compound is employed as a modifying agent to tailor the properties of polymer matrices and as a key reactant in the synthesis of specialized polystyrene derivatives.

Modification of Polymer Matrices for Enhanced Thermal and Mechanical Characteristics

The incorporation of this compound and its derivatives into polymer backbones can significantly alter the material's thermal and mechanical properties. smolecule.com When used to create side groups on a polymer like polystyrene, the rigid and bulky nature of the propylcyclohexyl group affects the polymer chain's mobility. This directly influences key thermal characteristics, most notably the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. smolecule.commdpi.com

Research on a series of 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes revealed a clear trend in their thermal properties. As the length of the alkyl chain on the cyclohexyl ring increased, the glass transition temperature of the homopolymer decreased. This is because the longer, more flexible alkyl chains increase the free volume within the polymer matrix, allowing for greater chain movement at lower temperatures.

Table 1: Glass Transition Temperatures (Tg) of Polystyrene Homopolymers Modified with 4-(trans-4-alkylcyclohexyl)phenol Side Groups

(Data sourced from reference mdpi.com)

This ability to systematically tune the Tg is crucial for designing polymers for specific applications where operating temperature is a critical factor. smolecule.commdpi.com

Synthesis of Polystyrene Derivatives with Specific Side Groups

The compound this compound is a key reactant in the synthesis of comb-like polystyrene derivatives where it forms a specific side group. bohrium.comresearchgate.netmdpi.com The typical synthesis route involves a polymer modification reaction, specifically a Williamson ether synthesis. mdpi.comutwente.nl In this process, a starting polymer, such as poly(4-chloromethylstyrene) (PCMS), is reacted with this compound in the presence of a base like potassium carbonate and a solvent like N,N-Dimethylacetamide (DMAc). mdpi.com

The phenolic proton of this compound is removed by the base, creating a phenoxide ion. This nucleophile then attacks the chloromethyl group on the polystyrene backbone, displacing the chloride ion and forming a stable ether linkage. The result is the 4-(trans-4-propylcyclohexyl)phenoxymethyl side group attached to the polystyrene chain. mdpi.comresearchgate.net

Table 2: Example Synthesis of 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted polystyrene (PPCH)

(Data sourced from reference mdpi.com)

By carefully controlling the reaction conditions and the molar ratios of the reactants, chemists can achieve a high degree of substitution, effectively creating homopolymers like PPCH. mdpi.com These specialized polymers are central to the development of advanced materials, particularly the liquid crystal alignment layers discussed previously. nih.govmdpi.comresearchgate.net

Emerging Material Applications

Potential in Surfactant and Emulsifier Systems

The molecular structure of this compound, featuring a polar hydroxyl (-OH) head and a nonpolar hydrocarbon body (propylcyclohexyl-phenyl), gives it amphiphilic characteristics. This dual nature is the basis for its potential application in surfactant and emulsifier systems. While not a conventional surfactant itself, it can be chemically modified to create molecules with pronounced surface-active properties.

Derivatives designed for this purpose often involve attaching a more strongly hydrophilic group to the phenol's oxygen atom. For instance, ethoxylation (reaction with ethylene (B1197577) oxide) can be used to create nonionic surfactants, similar to widely used alkylphenol ethoxylates. The rigid, bulky nature of the propylcyclohexyl-phenyl group would influence the packing of these surfactant molecules at interfaces, potentially leading to the formation of stable and unique emulsion or micelle structures. These systems are integral to processes in chemical manufacturing, consumer products, and specialized industrial formulations. The connection is highlighted by its listing alongside emulsifiers and surfactant additives in chemical supply databases. alibaba.com Furthermore, the principles of lyotropic liquid crystals, which are formed by amphiphilic compounds in a solvent, underscore this potential, as these systems self-assemble into various ordered phases that are useful in drug delivery and material templating. mdpi.com

Role in Self-Assembling Material Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, and this compound is a valuable building block for designing such systems. Its inherent tendency to form liquid crystalline phases is a prime example of molecular self-assembly. This property is exploited to create highly ordered materials.

One area of research involves using derivatives of this compound to functionalize nanoparticles. tandfonline.com For example, thiol-terminated molecules synthesized from this phenol have been used to coat gold nanorods. The rigid mesogenic units on the surface of the nanorods interact with each other, promoting localized alignment and hierarchical self-assembly of the inorganic nanorods into larger, ordered domains. tandfonline.com This bottom-up fabrication approach is key to creating nanoarchitectures for advanced functional materials. bohrium.com

Another strategy involves hydrogen bonding. The phenol group can act as a hydrogen bond donor, and when combined with a suitable acceptor molecule, it can form supramolecular complexes or "dimers". rsc.org For instance, reacting 4-(4-propylcyclohexyl)phenol with nicotinyl chloride hydrochloride produces 4-(4-propylcyclohexyl)phenylnicotinate, a hydrogen bond acceptor. rsc.org These specifically designed molecules can then self-assemble through hydrogen bonding into larger, liquid crystalline structures, demonstrating a powerful method for controlling material architecture at the molecular level. rsc.org This self-assembly is also the driving force in liquid crystal epoxies, where the mesogenic cores form domains that can be aligned by external fields to create anisotropic network structures. mdpi.com

Contributions to Organic Photonics and Electronic Devices

In the realm of organic photonics, derivatives of this compound have been shown to exhibit electro-chromic and strong fluorescence behavior. rsc.org These properties are essential for applications such as organic light-emitting diodes (OLEDs), sensors, and optical switches. By modifying the molecular structure, for example by incorporating it into larger conjugated systems, the electronic and photophysical properties can be fine-tuned for specific applications.

For organic electronics, a key challenge is managing heat dissipation, especially as devices become smaller and more powerful. Liquid crystal epoxy resins formulated with precursors like this compound offer a solution by providing high thermal conductivity. mdpi.com The ability of these materials to self-assemble into ordered structures creates pathways for efficient phonon transport, allowing heat to be conducted away more effectively than in amorphous polymers. mdpi.com Furthermore, the use of functionalized nanoparticles, whose assembly is directed by derivatives of this phenol, opens possibilities for creating novel composite materials for next-generation electronic and photonic devices. tandfonline.com

Table 2: Investigated Properties of this compound Derivatives in Emerging Applications

| Derivative/System | Property Investigated | Application Area | Key Finding | Reference |

|---|---|---|---|---|

| Thiol-functionalized derivatives on gold nanorods | Self-assembly | Self-Assembling Architectures | Induced localized alignment of nanorods due to mesogenic interactions. | tandfonline.com |

| 4-(4-propylcyclohexyl)phenylnicotinate | Hydrogen bonding, liquid crystallinity | Self-Assembling Architectures | Formed hydrogen-bonded dimers that exhibit liquid crystalline phases. | rsc.org |

| Pyridine-based derivatives | Electro-chromism, Fluorescence | Organic Photonics | The synthesized ionic liquid crystals demonstrated multifunctional electro-chromic and fluorescent properties. | rsc.org |

| Liquid Crystal Epoxy (LCE) resins | Thermal conductivity | Organic Electronics | The self-assembled domain structure reduces phonon scattering, leading to higher thermal conductivity. | mdpi.com |

Investigation of Biological Interactions and Environmental Implications

Evaluation of Potential Endocrine Disrupting Chemical (EDC) Activity

The molecular structure of 4-(trans-4-Propylcyclohexyl)phenol (B1630764), specifically the presence of a phenolic group, suggests it may possess endocrine-disrupting properties. smolecule.com Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems. smolecule.com Many phenolic compounds, such as various alkylphenols, have been identified as having EDC activity. smolecule.com

Assessment of Hormonal Pathway Interference

While direct studies on the hormonal pathway interference of this compound are not extensively detailed in the available literature, its structural similarity to other known alkylphenols provides a basis for potential assessment. Alkylphenols are known to interact with hormonal pathways, primarily by mimicking natural hormones and binding to their receptors.

Research on a range of para-substituted alkylphenols has shown that they can bind to the estrogen receptor (ER). nih.gov The binding affinity is influenced by the structure of the alkyl group, with the interaction generally becoming stronger as the number of carbons in the alkyl chain increases. nih.gov For straight-chain alkylphenols, the binding activity was found to be maximized with a nonyl group (n=9). nih.gov The phenolic hydroxyl group is crucial for this binding activity. nih.gov Given that this compound possesses both the key phenolic hydroxyl group and a bulky hydrophobic alkyl (cyclohexylpropyl) substituent, it is structurally poised to interact with the estrogen receptor's lipophilic ligand-binding cavity. nih.gov Other similar compounds, like nonylphenol and Bisphenol A (BPA), have been identified as antiandrogens, affecting multiple stages of androgen receptor activation and function. researchgate.net

Table 1: Potential Hormonal Pathway Interference Profile

| Pathway Component | Potential Interaction of this compound | Basis for Assessment |

|---|---|---|

| Estrogen Receptor (ER) | Potential to bind as an agonist or antagonist. | The phenolic ring mimics the A-ring of estradiol, and the hydrophobic propylcyclohexyl group can interact with the receptor's ligand-binding pocket. nih.govnih.gov |

| Androgen Receptor (AR) | Potential to act as an antagonist. | Structurally similar compounds like nonylphenol and BPA have demonstrated antiandrogenic effects. researchgate.net |

| Aromatase Enzyme | Potential for inhibition. | Hydrophobicity of alkylphenols is closely related to aromatase inhibition; longer or bulkier alkyl chains can increase this effect. nih.gov |

Studies on Interaction with Biological Systems and Cellular Processes

The amphiphilic nature of this compound, with its hydrophobic cyclohexyl ring and hydrophilic phenolic group, suggests it has the potential to interact with biological membranes and cellular components. smolecule.comeaht.org

Effects on Cellular Functionality

Alkylphenols as a class are known to exert various effects on cellular functions. The cytotoxicity of alkylphenols has been demonstrated in several cell lines. nih.govkoreascience.kr For example, studies on human placental cells (JEG-3) showed that certain alkylphenols exhibited significant cytotoxicity and could induce the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Furthermore, some alkylphenols were found to alter lipid composition, such as inducing the accumulation of triacylglycerides or increasing the synthesis of phosphatidylcholines. nih.gov While specific data for this compound is limited, its structure suggests it could permeate biological membranes and interact with cellular targets, potentially affecting cellular processes. eaht.org

Toxicological Assessment and Prediction Models (e.g., ECOSAR)

In the absence of extensive empirical toxicological data, prediction models like the Ecological Structure Activity Relationships (ECOSAR) program are used to estimate the aquatic toxicity of chemicals. epa.govepa.gov ECOSAR uses the structure of a chemical to predict its acute and chronic toxicity to aquatic organisms like fish, invertebrates, and algae by comparing it to classes of chemicals with known toxicity. epa.govnih.gov For phenolic compounds, ECOSAR has specific Quantitative Structure-Activity Relationships (QSARs) that account for their tendency to exhibit excess toxicity beyond baseline narcosis. nih.gov

While a direct ECOSAR prediction for this compound is not published, studies on structurally related liquid crystal monomers (LCMs) provide insight. For instance, metabolic studies of the fluorinated LCM 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174) (EDPrB) identified numerous metabolites. nih.gov ECOSAR predictions for these metabolites indicated that many exhibit aquatic toxicity equivalent to or greater than the parent compound, with some classified as having developmental toxicity and mutagenicity. nih.govnih.gov Given that this compound is a core structure of these types of LCMs and a potential metabolite, it is predicted to be classified as toxic to aquatic life. nih.gov

Table 2: Predicted Aquatic Toxicity Profile for this compound via ECOSAR

| Trophic Level | Predicted Endpoint | Predicted Toxicity | Rationale |

|---|---|---|---|

| Fish | Acute (LC50) | Toxic | Phenols are a chemical class with established QSARs in ECOSAR, often showing excess toxicity. nih.gov Metabolites of similar, more complex molecules are predicted as toxic. nih.gov |

| Aquatic Invertebrates | Acute (EC50) | Toxic | Similar to fish, invertebrates are sensitive to phenolic compounds. nih.gov |

| Green Algae | Acute (EC50) | Toxic | Algal growth inhibition is a common endpoint where phenols show toxicity. nih.gov |

Structure-Activity Relationships in Cytotoxicity and Antiproliferative Studies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. For phenolic compounds, cytotoxicity is a well-studied endpoint.

Several key structural features influence the cytotoxicity of phenols:

Hydrophobicity: Increased hydrophobicity, often measured by the partition coefficient (log P), can enhance the ability of a compound to cross cell membranes and interact with intracellular targets, which can lead to increased cytotoxicity. rotman-baycrest.on.ca

Electronic Effects: The electronic properties of substituents can also play a role. For phenols with electron-releasing groups, radical stabilization is a key factor in their cytotoxic mechanism. rotman-baycrest.on.ca

Steric Factors: For ortho-substituted phenols, steric parameters can be critical, suggesting that a direct interaction with a receptor or enzyme may be involved in apoptosis induction. rotman-baycrest.on.ca However, other studies suggest that for many phenols, electronic and radical effects are the primary drivers of cytotoxicity, rather than steric hindrance. nih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Cytotoxicity

| Structural Feature | Influence on Cytotoxicity | Relevance to this compound |

|---|---|---|

| Phenolic -OH Group | Essential for activity. | Present in the molecule. nih.gov |

| Hydrophobicity (log P) | Generally, higher hydrophobicity correlates with higher cytotoxicity. nih.govrotman-baycrest.on.ca | The propylcyclohexyl group confers significant hydrophobicity. |

| Para-Alkyl Group | Increased chain length/bulkiness often increases cytotoxicity. eaht.orgkoreascience.kr | The trans-4-propylcyclohexyl group is a large, bulky substituent. |

| Steric Hindrance | Can be important, especially for ortho-substituted phenols and apoptosis. rotman-baycrest.on.ca | The molecule is para-substituted, but the bulk of the cyclohexyl ring may influence interactions. |

Environmental Fate and Degradation Studies

The environmental fate of this compound is influenced by its classification as both a phenol (B47542) and a liquid crystal monomer, a class of emerging contaminants. nih.gov Phenolic compounds can be released into the environment through industrial wastewater. researchgate.net

In general, simple phenols can be degraded in the environment through several processes:

Biodegradation: Microorganisms in soil and water can degrade phenols, although the rate can be slow and is dependent on environmental conditions. researchgate.netnih.gov The structure of the alkyl chain can significantly influence degradation rates.

Photodegradation: In aquatic systems, phenols can be broken down by photooxidation. rsc.org Studies on a related compound showed that degradation proceeds via hydroxyl radical attack on the benzene (B151609) ring and hydrogen abstraction from the cyclohexyl group.

However, as a liquid crystal monomer, this compound is part of a class of chemicals that are raising concerns due to their potential for persistence and bioaccumulation. nih.gov Many LCMs have been found to be resistant to degradation. nih.gov While specific data on the half-life of this compound is scarce, its low water solubility (125 µg/L) and structural properties suggest it may adsorb to sediment and persist in the environment. ontosight.ai

Photodegradation Mechanisms and Detoxification Processes

The breakdown of phenolic compounds, including this compound, in the environment is significantly influenced by photodegradation. This process involves the absorption of light energy, which can lead to the transformation of the chemical into other, often less harmful, substances.

Mechanisms of Photodegradation:

The photodegradation of alkylphenols can proceed through several mechanisms. One key pathway is initiated by hydroxyl radicals (•OH) in aqueous environments. dntb.gov.ua These highly reactive species can attack the aromatic ring of the phenol, leading to the formation of hydroxylated byproducts. Another potential pathway involves the abstraction of a hydrogen atom from the propylcyclohexyl group, which can result in the formation of ketone intermediates.

Recent advances in oxidation technologies have shown promise for the degradation of persistent organic pollutants. researchgate.net Photocatalysis, in particular, has emerged as a viable treatment strategy. For instance, visible-light-driven photocatalysts like BiVO4 have been successfully used to degrade various linear 4-n-alkylphenols. bohrium.com Studies have shown that the degradation rates of these compounds increase with the length of the alkyl chain. bohrium.com For example, the half-life of 4-n-nonylphenol was found to be significantly shorter than that of phenol under similar conditions. bohrium.com The primary photoproducts identified in such studies include 4-alkylcatechols and chiral cis,cis-4-alkyl-6-oxo-2,6-hexadienoic acids. bohrium.com

Detoxification Processes:

Detoxification refers to the conversion of toxic substances into less harmful ones. In the context of this compound, this can be achieved through various processes, including advanced oxidation processes (AOPs) like the Fenton's process. google.commdpi.com The Fenton's process utilizes hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, which are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including phenols. google.commdpi.com

Enzymatic treatment is another promising detoxification method. Enzymes such as laccases and peroxidases, derived from microbial and plant sources, can catalyze the polymerization and precipitation of phenols and aromatic amines from wastewater. jmb.or.krresearchgate.net These biological treatment methods are often considered more environmentally friendly and cost-effective than traditional physicochemical approaches. ekb.eg

The following table summarizes key findings related to the photodegradation and detoxification of related phenolic compounds.

| Process | Key Findings | Reference |

| Photocatalysis with BiVO4 | Degradation rates of linear 4-n-alkylphenols increase with alkyl chain length. Main products are 4-alkylcatechols and chiral acids. | bohrium.com |